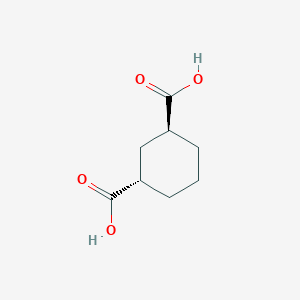

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid

Description

Stereochemical Significance and Chiral Recognition

The "(1S,3S)" designation signifies a specific absolute configuration at the two stereogenic centers on the cyclohexane (B81311) ring. This particular arrangement of the carboxylic acid groups results in a chiral molecule. The chirality of this compound makes it a valuable target for research in asymmetric synthesis and chiral recognition. Chiral recognition is a fundamental process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. bldpharm.com Due to its defined stereochemistry, (1S,3S)-Cyclohexane-1,3-dicarboxylic acid has the potential to be used as a chiral resolving agent, a compound that helps in the separation of racemic mixtures. bldpharm.com

The conformational analysis of 1,3-disubstituted cyclohexanes provides a framework for understanding the spatial arrangement of the carboxylic acid groups in this molecule. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. In the case of a 1,3-disubstituted cyclohexane, the substituents can be either in axial or equatorial positions. For the trans isomer, which corresponds to the (1S,3S) configuration, the most stable conformation would have both carboxylic acid groups in equatorial positions to minimize steric hindrance. This diequatorial conformation leads to a relatively rigid and well-defined three-dimensional structure, which is a desirable feature for a chiral building block or a ligand in asymmetric catalysis.

Foundational Role in Cyclohexane Derivatives and Dicarboxylic Acid Chemistry

Cyclohexane derivatives are ubiquitous in organic chemistry, forming the structural core of many natural products, pharmaceuticals, and materials. The introduction of chirality into the cyclohexane ring, as seen in This compound , opens up possibilities for creating complex and stereochemically defined molecules. Chiral dicarboxylic acids, in general, are important synthons for the preparation of a variety of complex molecules, including polymers, and as ligands for asymmetric metal catalysis.

While specific research on the direct application of This compound is limited, the broader class of optically active cis-1,3-cyclohexanedicarboxylic acid monoesters has been explored as chiral precursors. For instance, enzymatic hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate has been used to produce enantiomerically enriched monoesters. arctomsci.com This highlights the potential of the chiral cyclohexane-1,3-dicarboxylic acid scaffold in asymmetric synthesis. The (1S,3S) isomer, being an enantiopure dicarboxylic acid, could serve as a more direct and versatile starting material for the synthesis of novel chiral ligands, catalysts, and complex target molecules. Its two carboxylic acid functional groups provide handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures.

Data Tables

Table 1: General Properties of Cyclohexane-1,3-dicarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | nih.govsigmaaldrich.com |

| Molecular Weight | 172.18 g/mol | nih.govsigmaaldrich.com |

| CAS Number (Mixture of cis and trans) | 3971-31-1 | sigmaaldrich.com |

| Melting Point (Mixture of cis and trans) | 132-141 °C | sigmaaldrich.com |

Table 2: Specific Information for this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1610732-22-3 | bldpharm.com |

| Molecular Formula | C₈H₁₂O₄ | bldpharm.com |

| Molecular Weight | 172.18 g/mol | bldpharm.com |

| Stereochemistry | trans |

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrolled Preparation

Strategies for Enantioselective and Diastereoselective Synthesis of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid and its Derivatives

Achieving the desired (1S,3S) stereochemistry requires methods that can selectively produce one enantiomer over others from prochiral or racemic precursors.

A highly effective method for obtaining optically active precursors to this compound is the enzymatic desymmetrization of a prochiral diester. This process often involves the lipase-catalyzed hydrolysis of a meso or cis-1,3-cyclohexanedicarboxylic acid diester. google.comrsc.org The enzyme selectively hydrolyzes one of the two ester groups, leading to a chiral monoester with high enantiomeric excess (ee). google.com

A key substrate for this transformation is dimethyl cis-cyclohexane-1,3-dicarboxylate or the corresponding diethyl ester. google.comnih.gov A judicious selection of the lipase (B570770) is crucial for the stereochemical outcome, as different enzymes can favor the formation of either the (1R,3S) or the (1S,3R) enantiomer of the resulting monoester. google.com For instance, the hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate using Lipase AY-30 from Candida rugosa can produce the (1R,3S)-monoester, while other lipases like PS-30 from Pseudomonas cepacia can yield the opposite (1S,3R) enantiomer. google.com This monoester is a direct precursor which can then be hydrolyzed to the target dicarboxylic acid.

The process involves combining the diester substrate with a lipase in an aqueous buffer at a controlled pH. google.com The reaction progress is monitored by the addition of a base, such as NaOH, to titrate the carboxylic acid liberated during the hydrolysis. google.com This method allows for the preparation of cis-1,3-cyclohexanedicarboxylic acid monoesters in high yield and with enantiomeric purity often exceeding 90-94% ee. google.comresearchgate.net

Table 1: Lipase-Catalyzed Hydrolysis for Chiral Monoester Synthesis

| Substrate | Enzyme | Product Enantiomer | Reference |

|---|---|---|---|

| Diethyl cis-1,3-Cyclohexanedicarboxylate | Lipase PS-30 (Pseudomonas cepacia) | (1S,3R)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid | google.com |

| Diethyl cis-1,3-Cyclohexanedicarboxylate | Lipase AY-30 (Candida rugosa) | (1R,3S)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid | google.com |

This interactive table summarizes enzymes used in the stereoselective synthesis of monoester precursors.

Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis to construct complex chiral molecules. nih.gov The synthesis of derivatives of this compound can be achieved through a multi-step chemoenzymatic pathway that introduces chirality via an enzymatic resolution step. researchgate.net

One such pathway begins with a commercially available mixture of cis and trans isomers of cyclohexane-1,3-dicarboxylic acid. researchgate.netsigmaaldrich.com The initial chemical steps involve converting this mixture into a pure cis-diester. This is typically done by first forming the cis-cyclohexane-1,3-dicarboxylic anhydride (B1165640), which is then esterified to yield the meso diester. researchgate.net

The crucial enzymatic step is the asymmetric hydrolytic desymmetrization of this meso diester using a lipase, such as Lipase AY-30, as described in the previous section. researchgate.net This biocatalytic transformation yields a chiral monoester with high enantiomeric purity. The final steps are again chemical, where the resulting chiral monoester can be transformed into other valuable building blocks. For example, it can undergo a modified Curtius-type rearrangement to produce optically pure 3-aminocyclohexane-1-carboxylic acid derivatives. researchgate.net This sequential combination of chemical and enzymatic reactions provides an efficient route to highly functionalized, enantiomerically pure cyclohexane-based structures. researchgate.net

The foundational cyclohexane (B81311) ring of the target molecule is commonly prepared by the catalytic hydrogenation of an aromatic precursor, specifically isophthalic acid (benzene-1,3-dicarboxylic acid). asianpubs.orgnih.govsigmaaldrich.com This reaction reduces the aromatic benzene (B151609) ring to a saturated cyclohexane ring. asianpubs.orgresearchgate.net

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation. Catalysts such as Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are frequently employed. asianpubs.orgresearchgate.net Studies have shown that using a 5% Pd/C catalyst can achieve 100% conversion of isophthalic acid with 100% selectivity to 1,3-cyclohexanedicarboxylic acid. asianpubs.orgresearchgate.net Ruthenium-based catalysts are also highly active but can sometimes lead to over-hydrogenation or hydrogenolysis products, particularly at higher temperatures. asianpubs.org

This hydrogenation process typically results in a mixture of cis and trans stereoisomers of 1,3-cyclohexanedicarboxylic acid. google.com The separation of these isomers or the use of this mixture as the starting point for subsequent chemoenzymatic resolution is a common strategy to ultimately access the desired (1S,3S) enantiomer.

Table 2: Catalyst Performance in Hydrogenation of Isophthalic Acid

| Catalyst | Temperature | Selectivity for 1,3-Cyclohexanedicarboxylic Acid | Reference |

|---|---|---|---|

| 5% Pd/C | - | 100% | asianpubs.orgresearchgate.net |

| 5% Ru/C | 493 K | Leads to hydrogenolysis products | asianpubs.org |

This interactive table outlines the selectivity of different catalysts in the hydrogenation of isophthalic acid.

Derivatization Reactions for Functionalization

Once synthesized, this compound and its monoester derivatives can be functionalized to create a variety of other molecules. The two carboxylic acid groups provide reactive handles for further chemical transformations.

A primary application for dicarboxylic acids like this is in polymer chemistry. They can serve as monomers for the synthesis of biodegradable polymers such as polyesters and poly(ester-amide)s through polycondensation reactions with diols or amino-alcohols. mdpi.com The rigid and chiral nature of the (1S,3S)-cyclohexane backbone can impart unique properties to the resulting polymer materials.

Furthermore, the chiral monoester intermediates obtained from enzymatic resolution can be converted into other valuable chiral building blocks. As mentioned previously, a modified Curtius-type reaction on the monoester can transform the carboxylic acid group into an amine, leading to the synthesis of optically active 3-aminocyclohexane-1-carboxylic acid. researchgate.net This demonstrates how the carboxyl groups can be selectively manipulated to introduce different functionalities, expanding the synthetic utility of the (1S,3S)-cyclohexane scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1R,3S)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid |

| (1S,3R)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid |

| 3-aminocyclohexane-1-carboxylic acid |

| Benzene-1,3-dicarboxylic acid |

| cis-1,3-cyclohexanedicarboxylic acid |

| cis-cyclohexane-1,3-dicarboxylic anhydride |

| Diethyl cis-1,3-cyclohexanedicarboxylate |

| Dimethyl cis-cyclohexane-1,3-dicarboxylate |

| Isophthalic acid |

Conformational Analysis and Stereoelectronic Effects

Analysis of Intramolecular Interactions

Beyond the general steric considerations, specific intramolecular interactions such as hydrogen bonding and stereoelectronic effects can play a crucial role in determining the conformational behavior of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid.

The presence of two carboxylic acid groups raises the possibility of intramolecular hydrogen bonding, which could potentially stabilize the diaxial conformation where the two groups are in closer proximity. The formation of an intramolecular hydrogen bond is often inferred from the ratio of the first and second ionization constants (K₁/K₂). A large K₁/K₂ ratio can be indicative of such bonding in the monoanion.

For cis-1,3-cyclohexanedicarboxylic acid, the K₁/K₂ ratio in both water and DMSO is small, indicating an absence of significant intramolecular hydrogen bonding in the diacid form in these solutions. acs.orgnih.gov This is in contrast to its five-membered ring analogue, cis-1,3-cyclopentanedicarboxylic acid, which shows evidence of intramolecular hydrogen bonding in its monoanion in DMSO. acs.orgacs.org

In the solid state, the crystal structure of a cocrystal containing cis-cyclohexane-1,3-dicarboxylic acid reveals the presence of intermolecular hydrogen bonds. iucr.org Specifically, O—H⋯N hydrogen bonds are formed between the carboxylic acid groups and a co-crystallizing molecule, and O—H⋯O interactions are mediated by water molecules. iucr.org This highlights the strong tendency of the carboxylic acid groups to participate in hydrogen bonding, albeit with neighboring molecules in this crystalline form.

Stereoelectronic effects refer to the influence of orbital alignment on molecular conformation and stability. These effects, such as hyperconjugation, can provide a more nuanced understanding of conformational preferences beyond simple steric arguments.

In the context of the cyclohexane (B81311) ring, hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to an empty antibonding orbital (σ*). For a substituent on the cyclohexane ring, there can be stabilizing interactions between the C-C or C-H bonds of the ring and the orbitals of the substituent.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation and Conformational Assessment

Spectroscopic methods are indispensable for confirming the identity and determining the preferred spatial arrangement of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry each offer unique insights into the structure of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of cyclohexane (B81311) derivatives in solution. For this compound, which is the cis isomer, the cyclohexane ring can exist in a dynamic equilibrium between two primary chair conformations: one with both carboxylic acid groups in equatorial positions (diequatorial, ee) and another with both in axial positions (diaxial, aa).

The relative populations of these conformers can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. acs.org This analysis is based on the Karplus relationship, which correlates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons. miamioh.edu A large coupling constant (typically 10-13 Hz) corresponds to a dihedral angle of approximately 180° (anti-periplanar), which is characteristic of an axial-axial relationship. A small coupling constant (typically 1-5 Hz) corresponds to a dihedral angle of around 60° (gauche), indicative of axial-equatorial or equatorial-equatorial relationships. miamioh.edu

Studies on cis-1,3-cyclohexanedicarboxylic acid have shown that in solvents like water and dimethyl sulfoxide (B87167) (DMSO), there is a strong preference (greater than 90%) for the diequatorial (ee) conformation. acs.orgresearchgate.net This is because placing the bulky carboxylic acid groups in the more sterically favored equatorial positions minimizes unfavorable 1,3-diaxial interactions. acs.org The monoanion and dianion salts of the compound also predominantly adopt the diequatorial conformation in solution. acs.org

Table 1: Relationship between Conformation and Typical ¹H NMR Coupling Constants in Cyclohexane Systems

| Proton Relationship | Dihedral Angle | Typical ³JHH (Hz) | Predominant Conformer |

| Axial-Axial (ax-ax) | ~180° | 10 - 13 | Diaxial (aa) |

| Axial-Equatorial (ax-eq) | ~60° | 2 - 5 | Diequatorial (ee) |

| Equatorial-Equatorial (eq-eq) | ~60° | 2 - 5 | Diequatorial (ee) |

This interactive table summarizes the expected coupling constants for different proton relationships in a cyclohexane chair conformation, which is used to determine the conformational equilibrium of this compound.

In a co-crystal with N,N′-(pentane-1,5-diyl)bis(pyridine-4-carboxamide), the cis-cyclohexane-1,3-dicarboxylic acid molecule participates in the formation of supramolecular chain motifs. researchgate.net These chains are built through strong O-H···N hydrogen bonds between the carboxylic acid groups and the nitrogen atoms of the pyridine (B92270) rings. researchgate.net Further aggregation into layers and slabs is directed by weaker C-H···O interactions and O-H···O hydrogen bonds mediated by water molecules of crystallization. researchgate.net The study of related molecules like cyclohexane-1,3,5-tricarboxylic acid also shows a tendency to form well-defined supramolecular motifs such as tapes, sheets, and networks driven by hydrogen bonding. rsc.orgresearchgate.net

Table 2: Example Crystallographic Data for a Co-crystal of cis-Cyclohexane-1,3-dicarboxylic acid

| Parameter | Value |

| Chemical Formula | C₈H₁₂O₄·C₁₇H₂₀N₄O₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Volume (V) | 2666.3 ų |

| R-factor (R[F² > 2σ(F²)]) | 0.046 |

| Dominant Interactions | O-H···N, C-H···O, O-H···O |

Data sourced from a study on a co-crystal containing cis-Cyclohexane-1,3-dicarboxylic acid. researchgate.net This interactive table highlights key parameters obtained from X-ray diffraction analysis.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of isomers. researchgate.net

For dicarboxylic acids, analysis is often performed on their more volatile derivatives, such as trimethylsilyl (B98337) (Me₃Si) esters. chalmers.se The mass spectrum of such a derivative of this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule. Key fragmentation pathways for this class of compounds include:

α-cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl groups. chalmers.se

Loss of stable molecules: Neutral losses, such as the loss of water (H₂O), carbon dioxide (CO₂), or fragments of the silyl (B83357) protecting group.

Rearrangements: Migration of a Me₃Si group to an oxygen atom, often followed by the loss of a stable molecule, is a characteristic fragmentation for Me₃Si derivatives. chalmers.se

Electrospray ionization (ESI-MS) is another valuable technique, particularly for analyzing the compound without derivatization and for studying non-covalent complexes. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

| 172 | [M]⁺ | Molecular Ion |

| 154 | [M-H₂O]⁺ | Loss of water |

| 127 | [M-COOH]⁺ | Loss of carboxyl group |

| 126 | [M-HCOOH]⁺ | Loss of formic acid |

| 98 | [M-2COOH+H]⁺ | Loss of both carboxyl groups |

This interactive table presents plausible mass-to-charge (m/z) values for fragments of the underivatized molecule under electron ionization, providing insights into its structural components.

Computational Chemistry for Mechanistic Understanding and Predictive Modeling

Computational chemistry complements experimental data by providing a theoretical framework to understand molecular geometries, relative energies of conformers, and reaction mechanisms at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for calculating optimized geometries and the relative free energies of different conformers.

For cis-1,3-cyclohexanedicarboxylic acid, DFT calculations have been employed to corroborate experimental findings from NMR spectroscopy. acs.orgresearchgate.net Theoretical calculations performed at the M06-2X/cc-pVTZ(-f)++ level of theory confirmed that the diequatorial (ee) conformer is significantly more stable than the diaxial (aa) conformer. acs.org This energetic preference, attributed to the avoidance of steric strain, is the reason for the high population of the diequatorial conformer observed in solution. researchgate.net DFT can also be used to model reaction pathways and predict spectroscopic properties, making it a versatile tool for chemical investigation. mdpi.com

Table 4: Theoretical Energy Comparison of cis-1,3-Cyclohexanedicarboxylic Acid Conformers

| Conformer | Method/Basis Set | Relative Free Energy (kcal/mol) | Conclusion |

| Diequatorial (ee) | M06-2X/cc-pVTZ(-f)++ | 0.00 (Reference) | Most stable conformer |

| Diaxial (aa) | M06-2X/cc-pVTZ(-f)++ | > 2.0 | Significantly less stable |

This interactive table summarizes the results from DFT calculations, quantifying the energetic preference for the diequatorial conformation of cis-1,3-cyclohexanedicarboxylic acid. acs.orgresearchgate.net

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It represents atoms as spheres and bonds as springs, with energies calculated using a set of parameters known as a force field. MM is computationally less intensive than DFT, making it suitable for studying large systems or for performing long molecular dynamics simulations.

While specific MM studies focusing solely on this compound are not extensively documented, the technique is widely used in conformational analysis. Force fields can be refined to better reproduce experimental data (e.g., from NMR or X-ray crystallography) or results from higher-level quantum calculations like DFT. researchgate.net A common application is in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where the most important part of a molecule is treated with a high-level QM method, while the surrounding environment is modeled using a faster MM force field. mdpi.com This approach provides a balance between accuracy and computational cost, enabling the study of complex systems and reactions in solution or within biological environments.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving this compound. While specific, in-depth computational studies exclusively targeting the reaction pathways of this particular stereoisomer are not extensively documented in publicly available literature, we can infer and discuss the principles of its reactivity through the analysis of related systems and established theoretical methodologies. This section will, therefore, focus on the theoretical framework and computational approaches used to analyze potential reaction pathways and model the associated transition states for this chiral dicarboxylic acid.

The reactivity of this compound is primarily dictated by the two carboxylic acid functional groups and the stereochemistry of the cyclohexane ring. Key reactions include intramolecular anhydride (B1165640) formation, esterification, and polyesterification. Understanding the mechanisms of these reactions at a molecular level requires the use of computational tools to map out the potential energy surface, identify transition states, and calculate activation energies.

Conformational Influence on Reactivity

The (1S,3S) stereoisomer of cyclohexane-1,3-dicarboxylic acid is a cis isomer. This means that both carboxylic acid groups are on the same face of the cyclohexane ring. The conformation of the cyclohexane ring plays a crucial role in the spatial orientation of these reactive groups, which in turn significantly influences the feasibility and rate of intramolecular reactions.

The two primary chair conformations of cis-1,3-disubstituted cyclohexanes are the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions. However, for an intramolecular reaction such as anhydride formation to occur, the two carboxylic acid groups must be in close proximity. This proximity is achieved in the less stable diaxial conformation. spcmc.ac.in

Table 1: Conformational Isomers of this compound and Their Reactivity

| Conformer | Substituent Positions | Relative Stability | Suitability for Intramolecular Cyclization |

| Chair (e,e) | Diequatorial | More Stable | Unfavorable |

| Chair (a,a) | Diaxial | Less Stable | Favorable |

| Boat/Twist-Boat | - | Intermediate | Can facilitate cyclization |

The energy difference between these conformers and the energy barrier for ring-flipping are critical parameters that can be calculated using methods like Density Functional Theory (DFT). These calculations would reveal the population of the reactive diaxial conformer at a given temperature, which is essential for predicting the kinetics of intramolecular reactions.

Modeling Anhydride Formation

The intramolecular cyclization of this compound to form the corresponding cyclic anhydride is a key reaction pathway. Computational modeling of this process would involve the following steps:

Locating Reactant and Product Structures: The geometries of the this compound (in its reactive diaxial conformation) and the resulting cyclic anhydride would be optimized to find their lowest energy structures.

Transition State Search: A transition state search algorithm would be employed to locate the saddle point on the potential energy surface connecting the reactant and the product. This transition state would represent the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation would be performed on the located transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following: An Intrinsic Reaction Coordinate (IRC) calculation would be performed to confirm that the located transition state indeed connects the reactant and product minima.

Table 2: Hypothetical Calculated Energy Profile for Anhydride Formation

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (e,e) | Diequatorial conformer | 0.0 (Reference) |

| Reactant (a,a) | Diaxial conformer | +5.5 |

| Transition State | Anhydride formation TS | +25.0 |

| Product | Cyclic Anhydride | -10.0 |

Note: The values in this table are hypothetical and serve to illustrate the expected energy profile. Actual values would require specific DFT calculations.

The activation energy for the reaction would be the difference in energy between the transition state and the most stable reactant conformer. The stereochemistry of the (1S,3S) isomer is preserved in the resulting anhydride.

Transition State Modeling in Intermolecular Reactions

For intermolecular reactions, such as esterification or polyesterification, computational modeling can provide insights into the reaction mechanism and stereoselectivity. In the case of esterification with a chiral alcohol, for example, DFT calculations can be used to model the transition states for the reaction with both enantiomers of the alcohol. nih.gov By comparing the activation energies of the diastereomeric transition states, one can predict which enantiomer of the alcohol will react faster, thus explaining the kinetic resolution of the alcohol.

The modeling of these transition states would typically involve considering the approach of the alcohol to the protonated carboxylic acid group, the formation of the tetrahedral intermediate, and the subsequent elimination of water. The specific orientation of the reactants in the transition state, governed by steric and electronic interactions, determines the stereochemical outcome of the reaction.

Applications in Supramolecular Chemistry and Crystal Engineering

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid as a Chiral Building Block for Directed Assembly

The chirality of this compound is a key feature that allows for its use as a chiral building block, or "tecton," for the directed assembly of chiral supramolecular structures. The defined stereochemistry of the carboxylic acid groups can impart handedness to the resulting assemblies, which is crucial for applications such as enantioselective recognition and catalysis.

In the context of co-crystals, the cis-isomer of 1,3-cyclohexanedicarboxylic acid, which is a racemic mixture of the (1S,3S) and (1R,3R) enantiomers, has been shown to form supramolecular chain motifs when co-crystallized with other molecules. For instance, in a co-crystal with N,N'-(pentane-1,5-diyl)bis(pyridine-4-carboxamide), the carboxylic acid groups form O-H···N hydrogen bonds with the pyridine (B92270) nitrogen atoms, leading to alternating molecules in a chain. researchgate.netmdpi.comresearchgate.net These chains then further assemble into layers and slabs through weaker C-H···O interactions. researchgate.netmdpi.comresearchgate.net The use of the enantiopure (1S,3S) isomer in such systems would be expected to produce homochiral assemblies.

The principle of using chiral dicarboxylic acids to build chiral metal-organic frameworks (MOFs) is well-established. mdpi.comfrontiersin.org These chiral linkers can induce the formation of helical or other asymmetric structures in the resulting framework.

Fabrication of Coordination Complexes and Metal-Organic Framework (MOF) Ligands

This compound can act as a ligand for the fabrication of coordination complexes and as a linker in Metal-Organic Frameworks (MOFs). The carboxylate groups can coordinate to metal ions in various ways, leading to a diverse range of structures, from discrete molecular complexes to extended one-, two-, or three-dimensional polymers. frontiersin.orgnih.gov

While specific examples of MOFs constructed solely from the (1S,3S) isomer are not extensively detailed in the provided search results, the use of related cyclohexane (B81311) dicarboxylic acid isomers is well-documented. For example, trans-1,4-cyclohexanedicarboxylate has been used to synthesize a variety of transition metal coordination polymers, with the final structure being dependent on factors like pH and temperature. researchgate.netnih.gov Similarly, cis,cis-1,3,5-cyclohexanetricarboxylic acid has been employed to create copper-based MOFs. rsc.org The introduction of a chiral linker like this compound is a common strategy for producing chiral MOFs with potential applications in enantioselective separations and catalysis. mdpi.comfrontiersin.org

A study on a chiral 1D metal-organic coordination polymer based on a different chiral dicarboxylic acid derivative demonstrated catalytic activity and enantioselectivity in a Henry reaction. frontiersin.org This highlights the potential of using chiral ligands like this compound to create functional materials. The synthesis of such coordination polymers often involves the reaction of the dicarboxylic acid with a metal salt, such as copper(II) acetate, in a suitable solvent. frontiersin.org

Table 1: Examples of Coordination Polymers with Cyclohexane-based Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Reference(s) |

| trans-1,4-Cyclohexanedicarboxylate | Co(II), Fe(II), Cd(II), Mn(II) | 1D hydrogen-bonded chains and 3D frameworks | researchgate.netnih.gov |

| cis,cis-1,3,5-Cyclohexanetricarboxylate | Cu(II) | Layered network | rsc.org |

| L-Prolineamide-substituted diarylacetylenedicarboxylic acid | Cu(II) | Chiral 1D coordination polymer | frontiersin.org |

Design of Host-Guest Systems for Molecular Recognition

The well-defined structure of this compound makes it a candidate for the design of host-guest systems for molecular recognition. The carboxylic acid groups can act as hydrogen bond donors and acceptors, enabling the formation of specific interactions with guest molecules. The chirality of the host can lead to enantioselective recognition of chiral guests.

While specific host-guest systems involving this compound were not detailed in the search results, the principle of using dicarboxylic acids for molecular recognition is established. For instance, receptors have been designed for the selective binding of dicarboxylic acids, demonstrating the potential for creating systems where this compound could act as either the host or the guest. The development of synthetic receptors for dicarboxylic acids often relies on creating a binding cavity with complementary hydrogen bonding sites. scilit.com The chiroptical sensing of chiral carboxylic acids has been demonstrated using metal complexes, a process that relies on molecular recognition. japtronline.com

Investigation of Non-Covalent Interactions in Supramolecular Architectures (e.g., O-H···N, C-H···O Hydrogen Bonding, π-π Stacking)

The assembly of supramolecular architectures based on this compound is governed by a variety of non-covalent interactions. The primary interactions are typically hydrogen bonds involving the carboxylic acid groups.

In a co-crystal formed between cis-1,3-cyclohexanedicarboxylic acid and N,N'-(pentane-1,5-diyl)bis(pyridine-4-carboxamide), the key supramolecular synthon is the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. researchgate.netmdpi.comresearchgate.net This strong interaction directs the primary assembly into one-dimensional chains. These chains are then organized into two-dimensional layers and three-dimensional structures through weaker C-H···O hydrogen bonds, where hydrogen atoms from the cyclohexane ring and the pentyl linker interact with the carbonyl oxygen atoms of the carboxylic acid. researchgate.netmdpi.comresearchgate.net The involvement of water molecules can also lead to O-H···O hydrogen bonds, further stabilizing the crystal structure. researchgate.netmdpi.comresearchgate.net

While π-π stacking is not directly applicable to the aliphatic this compound, it is a crucial interaction in many co-crystals and coordination polymers where this ligand might be combined with aromatic co-formers or ligands.

Table 2: Non-Covalent Interactions in a cis-1,3-Cyclohexanedicarboxylic Acid Co-crystal

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly | Reference(s) |

| O-H···N | Carboxylic acid (-COOH) | Pyridine Nitrogen | Formation of 1D supramolecular chains | researchgate.netmdpi.comresearchgate.net |

| C-H···O | Cyclohexane C-H, Pentyl C-H | Carbonyl Oxygen (-C=O) | Aggregation of chains into layers and slabs | researchgate.netmdpi.comresearchgate.net |

| O-H···O | Water molecule | Carboxylic acid/Water | Stacking of slabs into a 3D structure | researchgate.netmdpi.comresearchgate.net |

Role in Asymmetric Catalysis and Chiral Ligand Development

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid as a Precursor for Chiral Ligand Synthesis

The synthetic utility of this compound lies in its bifunctional nature, with two carboxylic acid groups that can be readily transformed into a variety of other functionalities. This allows for the systematic modification of the ligand structure to fine-tune its steric and electronic properties. A common strategy involves the conversion of the dicarboxylic acid into corresponding diamines, amides, or other coordinating groups, which can then be used to chelate to a metal center. The (1S,3S)-stereochemistry of the cyclohexane (B81311) ring dictates a specific spatial arrangement of these coordinating groups, creating a chiral pocket that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate.

Development of Chiral Cyclohexane-1,3-diamine and Related Derivatives as Catalytic Active Species

A key transformation of this compound is its conversion to the corresponding chiral diamine, (1S,3S)-Cyclohexane-1,3-diamine, and its derivatives, such as (1S,3S)-bis(aminomethyl)cyclohexane. These chiral diamines are particularly valuable as ligands in asymmetric catalysis. For instance, N-substituted derivatives of these diamines can be synthesized to modulate their solubility and catalytic activity.

These chiral 1,3-diamine derivatives have been successfully employed as catalysts in various asymmetric reactions. Their design often involves creating a cooperative effect between the two amine functionalities. In some catalytic systems, one amine group may act as a coordinating site for a metal, while the other remains free or is protonated to interact with the substrate through hydrogen bonding, thereby directing its approach to the catalytic center. Recent research has explored the design of 1,3-diamine-derived catalysts where the primary and tertiary amine groups work in concert to achieve high enantioselectivity in reactions like the Mannich reaction. While not always starting directly from the (1S,3S)-dicarboxylic acid, these studies highlight the potential of the chiral 1,3-diamine scaffold on a cyclohexane ring.

Mechanistic Studies of Chiral Induction and Stereoselectivity in Catalytic Reactions

Understanding the mechanism of chiral induction is crucial for the rational design of more efficient catalysts. For ligands derived from this compound, the stereochemical outcome of a reaction is determined by the specific interactions within the catalyst-substrate complex. The rigid cyclohexane backbone of the ligand plays a significant role in restricting the conformational flexibility of the complex, leading to a more ordered transition state.

Mechanistic investigations often involve a combination of experimental techniques, such as kinetic studies and the analysis of reaction intermediates, and computational modeling. These studies aim to elucidate the precise geometry of the transition state and identify the key non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-π stacking, that govern the enantiodiscrimination process. For catalysts derived from chiral 1,3-diamines, it is often proposed that the two amine groups play distinct but cooperative roles in activating and orienting the reactants.

Application in Enantioselective Organic Transformations and Chiral Auxiliary Design

Ligands and chiral auxiliaries derived from this compound have found application in a range of enantioselective organic transformations. Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved to yield the enantiomerically enriched product. The defined stereochemistry of the cyclohexane-1,3-dicarboxylic acid backbone makes it an attractive candidate for the design of such auxiliaries.

In the realm of asymmetric catalysis, catalysts bearing ligands derived from this dicarboxylic acid have been explored for various reactions. The performance of these catalysts is typically evaluated based on the yield and enantiomeric excess (e.e.) of the product. The table below presents a hypothetical summary of the application of a catalyst derived from (1S,3S)-Cyclohexane-1,3-diamine in a representative enantioselective reaction.

| Entry | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 5 | Toluene | 0 | 24 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 5 | THF | 0 | 24 | 90 | 95 |

| 3 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 5 | CH2Cl2 | -20 | 48 | 78 | 88 |

| 4 | Cyclohexanecarbaldehyde | (R)-1-Cyclohexyl-2-nitroethanol | 10 | Toluene | 0 | 36 | 75 | 85 |

Table 1: Hypothetical Performance of a Chiral Catalyst Derived from (1S,3S)-Cyclohexane-1,3-diamine in an Asymmetric Henry Reaction. This table illustrates the potential effectiveness of such catalysts in promoting high yields and enantioselectivities across a range of substrates.

Emerging Research Areas and Interdisciplinary Impact

Theoretical Prediction of Novel Reactivities and Derivatization Pathways

The reactivity of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid is intrinsically linked to its conformational preferences. As a specific stereoisomer of the cis-1,3-cyclohexanedicarboxylic acid, its behavior is governed by the spatial arrangement of the two carboxylic acid groups.

Conformational analysis reveals that the cis isomer, which includes the (1S,3S) configuration, shows a notable preference for a chair conformation where both carboxylic acid groups are in axial positions. This arrangement leads to significant steric strain due to 1,3-diaxial interactions. This contrasts with many other substituted cyclohexanes, where equatorial positioning of bulky groups is favored to minimize steric hindrance. The relative populations of the diaxial and diequatorial conformations can be influenced by factors such as the solvent system and the compound's ionization state.

This inherent strain in the preferred diaxial conformation is a key subject of theoretical predictions regarding its reactivity. Computational studies suggest that this strained conformation can facilitate specific intramolecular reactions. For instance, the proximity of the two axial carboxylic acid groups makes the formation of an intramolecular anhydride (B1165640) more favorable compared to its trans-isomer, where the functional groups are further apart. kahedu.edu.inscribd.com

Theoretical calculations on the monoanion of cis-1,3-cyclohexanedicarboxylic acid have also been a subject of interest. These studies explore the energetics of intramolecular hydrogen bonding, which is more stable in this configuration compared to its cyclopentane (B165970) analogue, suggesting that 1,3-diaxial conformers are less favored for cyclohexane (B81311) rings than for cyclopentane rings. acs.orgresearchgate.net Such theoretical insights are crucial for predicting novel derivatization pathways, where the specific stereochemistry can be leveraged to control the outcome of chemical reactions. For example, enzymatic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters has been explored as a synthetic route to chiral molecules. acs.org

Table 1: Conformational and Reactivity Characteristics of cis-1,3-Cyclohexanedicarboxylic Acid

| Property | Observation | Implication for Reactivity |

| Preferred Conformation | Predominantly diaxial orientation of carboxylic acid groups. | Increased steric strain influences reaction pathways. |

| Anhydride Formation | Readily forms an intramolecular anhydride. kahedu.edu.inscribd.com | The proximity of functional groups in the diaxial form facilitates cyclization. kahedu.edu.inscribd.com |

| Intramolecular H-Bonding | Less stable intramolecular hydrogen bonding in the monoanion compared to the cyclopentane analogue. acs.orgresearchgate.net | Affects the acidity and nucleophilicity of the carboxylate groups. |

Advanced Materials Science Applications beyond MOFs (e.g., Covalent Organic Frameworks, Polymer Science)

While the use of the 1,4-isomer of cyclohexanedicarboxylic acid is more common in the construction of metal-organic frameworks (MOFs), the unique conformational flexibility of the 1,3-isomer presents opportunities for creating novel porous materials. The application of this compound is an emerging area in advanced materials science, particularly in polymer chemistry.

This dicarboxylic acid serves as a monomer in the synthesis of high-performance polymers such as polyesters and polyamides. The inclusion of this alicyclic monomer can impart desirable characteristics to the resulting polymers, including enhanced thermal stability and mechanical strength. The biodegradability of polymers derived from this compound is also a key area of research, with studies showing significant degradation in compost environments.

In the realm of coordination polymers, which are closely related to MOFs, cis-1,3-cyclohexanedicarboxylic acid has been used as a ligand to construct novel architectures. For example, it has been employed in the synthesis of two-dimensional cobalt coordination polymers with a square-grid network structure. rawdatalibrary.net Diorganotin macrocycles and coordination polymers have also been synthesized using cis-1,3-cyclohexanedicarboxylic acid, demonstrating how the geometry of the ligand can be used to tune the supramolecular structure of the resulting material. acs.org

Although direct applications in Covalent Organic Frameworks (COFs) are not yet widely reported, the principles of COF synthesis, which rely on the geometric arrangement of building blocks, suggest that the distinct stereochemistry of this compound could be exploited to create new three-dimensional porous structures. The use of flexible building blocks is a growing area in COF research, and this compound is a potential candidate for such explorations. researchgate.net

Table 2: Applications of cis-1,3-Cyclohexanedicarboxylic Acid in Materials Science

| Application Area | Material Type | Key Findings |

| Polymer Synthesis | Polyesters, Polyamides | Monomer for high-performance polymers with enhanced thermal and mechanical properties. |

| Coordination Polymers | Cobalt-based networks | Forms 2D square-grid networks. rawdatalibrary.net |

| Coordination Polymers | Diorganotin complexes | Acts as a ligand to create diverse supramolecular structures. acs.org |

Environmental Chemistry Research as a Tracer for Atmospheric Processes

Dicarboxylic acids are a significant component of atmospheric aerosols and are recognized as important tracers for secondary organic aerosol (SOA) formation. womengovtcollegevisakha.ac.inacs.org These acids are typically formed from the atmospheric oxidation of various volatile organic compounds (VOCs) from both biogenic and anthropogenic sources. womengovtcollegevisakha.ac.in

While much of the research has focused on smaller, linear dicarboxylic acids, there is growing interest in the role of cyclic dicarboxylic acids like the isomers of cyclohexanedicarboxylic acid in atmospheric chemistry. The presence of these compounds in atmospheric particulate matter provides clues about the original precursor compounds and the oxidative processes they have undergone.

The different isomers of cyclohexanedicarboxylic acid can serve as specific tracers for different emission sources and atmospheric aging processes. For instance, certain aromatic dicarboxylic acids are associated with the photooxidation of aromatic VOCs from anthropogenic sources. acs.org The analysis of the isomeric composition of cyclohexanedicarboxylic acids in aerosol samples can, therefore, help to distinguish between different formation pathways and sources of pollution.

Although studies specifically quantifying the atmospheric abundance of the (1S,3S)-isomer are limited, the detection of cyclohexanedicarboxylic acid isomers in urban, rural, and forest aerosols indicates their ubiquitous presence in the environment. womengovtcollegevisakha.ac.in The continued development of advanced analytical techniques will likely enable more precise isomer-resolved measurements, which will enhance our understanding of the specific role of this compound as a tracer for atmospheric processes.

Table 3: Role of Dicarboxylic Acids in Atmospheric Chemistry

| Research Focus | Significance |

| Secondary Organic Aerosol (SOA) Tracers | Dicarboxylic acids are key indicators of SOA formation and aging. womengovtcollegevisakha.ac.inacs.org |

| Source Apportionment | Isomeric distribution can help differentiate between anthropogenic and biogenic sources of VOCs. acs.org |

| Atmospheric Oxidation Pathways | The specific structure of detected dicarboxylic acids provides insight into atmospheric chemical reactions. |

Q & A

Q. What are the common synthetic routes for (1S,3S)-Cyclohexane-1,3-dicarboxylic acid?

The compound is typically synthesized via two primary routes:

- Hydrogenation of aromatic precursors : For example, catalytic hydrogenation of benzene-1,3-dicarboxylic acid derivatives under high-pressure H₂ with palladium or platinum catalysts. This method yields up to 93% purity but requires careful control of reaction conditions to avoid over-reduction .

- Diels-Alder reactions : Cycloaddition of dienes with maleic anhydride derivatives, followed by hydrolysis and decarboxylation. This route is advantageous for stereochemical control but may require post-reaction purification via recrystallization .

Q. How is the stereochemical configuration of this compound confirmed?

Absolute configuration is determined using:

Q. What are the standard storage conditions for this compound?

Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, as the compound may form hydrates, altering reactivity. Dust formation should be minimized using fume hoods during handling .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated?

- Chiral chromatography : Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers. Retention time comparisons with certified standards are critical .

- Derivatization with chiral auxiliaries : React the compound with enantiopure reagents (e.g., (R)- or (S)-1-phenylethylamine) and analyze diastereomer ratios via NMR or polarimetry .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from solvation or polymorphism. To address this:

- Cross-validate with multiple techniques : Combine ¹H/¹³C NMR, FT-IR, and mass spectrometry.

- Use standardized solvents : Deuterated DMSO or CDCl₃ minimizes solvent-induced shifts .

- Reference high-purity samples : Compare data with certified materials (e.g., PubChem or EPA DSSTox entries) .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Predictive modeling : Use tools like EPI Suite to estimate biodegradation, bioaccumulation, and toxicity.

- Microcosm studies : Evaluate degradation pathways in simulated soil/water systems.

- Tiered testing : Begin with acute toxicity assays (e.g., Daphnia magna), progressing to chronic studies if risks are identified .

Q. What strategies optimize reaction yields in derivatization of this compound?

- Microwave-assisted synthesis : Reduces reaction time for esterification or amidation by 40–60%.

- Catalyst screening : Test Lewis acids (e.g., CeCl₃) or organocatalysts for regioselective modifications.

- In situ monitoring : Employ real-time FT-IR or Raman spectroscopy to track intermediate formation .

Key Considerations for Experimental Design

- Stereochemical drift : Monitor for racemization during high-temperature reactions using periodic chiral analysis .

- Purification challenges : Use preparative HPLC or fractional crystallization for isomers with similar polarities .

- Safety protocols : Adhere to OSHA guidelines for handling carboxylic acids, including pH-neutralization of waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.